5-Nitro-2-(trifluoromethyl)phenol

Overview

Description

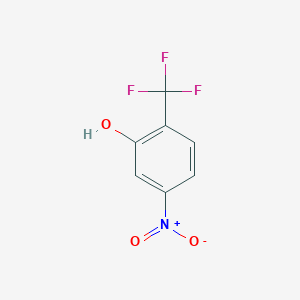

5-Nitro-2-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H4F3NO3 . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its pale yellow solid form and is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trifluoromethyl)phenol typically involves the nitration of 2-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group (-OH) can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification reactions.

Major Products Formed:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 5-amino-2-(trifluoromethyl)phenol.

Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

Chemistry: 5-Nitro-2-(trifluoromethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: Research has explored the potential biological activities of compounds containing nitro and trifluoromethyl groups. These compounds are investigated for their antimicrobial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pharmaceuticals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)phenol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties contribute to its potential biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

- 2-Nitro-4-(trifluoromethyl)phenol

- 4-Nitro-3-(trifluoromethyl)phenol

- 5-Nitro-2-(trifluoromethyl)aniline

Comparison: 5-Nitro-2-(trifluoromethyl)phenol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the phenol ring. This positioning influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of its substituents .

Biological Activity

5-Nitro-2-(trifluoromethyl)phenol is a compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a phenolic structure with both a nitro group and a trifluoromethyl group. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

- Molecular Formula : C_7H_4F_3N_O_3

- Molecular Weight : 227.1 g/mol

The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes more effectively, while the nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive species that may interact with cellular macromolecules, leading to antimicrobial or anticancer effects.

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross lipid membranes, which is crucial for its bioactivity in various biological systems.

Antimicrobial Properties

Research indicates that compounds containing nitro and trifluoromethyl groups exhibit significant antimicrobial activity. Specifically, this compound has been explored for:

- Antibacterial Activity : Effective against a range of bacterial strains, potentially useful in developing new antibiotics.

- Antifungal Activity : Demonstrated efficacy against certain fungal pathogens, making it a candidate for antifungal drug development.

Anticancer Effects

Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. Its mechanism may involve:

- Inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Targeting specific biochemical pathways associated with cancer cell proliferation and survival.

Research Findings

A summary of recent research findings related to the biological activity of this compound is presented in Table 1.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers found it effective against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

Another study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent with fewer side effects compared to conventional therapies.

Applications in Industry

This compound is utilized in several industrial applications due to its biological activity:

- Agrochemicals : Employed in the development of pesticides and herbicides owing to its antimicrobial properties.

- Pharmaceuticals : Investigated as a building block for synthesizing new drugs targeting infectious diseases and cancer.

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYPOULSOMISHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.